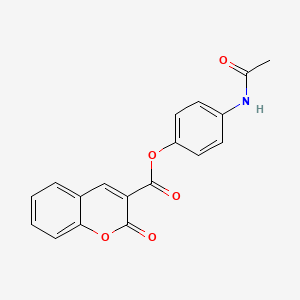

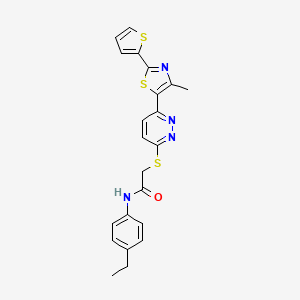

![molecular formula C10H9N3O B2570061 2-[(Pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097897-90-8](/img/structure/B2570061.png)

2-[(Pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[(Pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one” is a compound that contains a pyridine moiety . Pyridine derivatives are a common structural motif in natural products and have found applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry .

Chemical Reactions Analysis

The use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions . This challenge was coined the “2-pyridyl organometallic cross-coupling problem” .Aplicaciones Científicas De Investigación

Anti-Fibrotic Activity

The study by Gu et al highlights the anti-fibrotic potential of 2-(pyridin-2-yl) pyrimidine derivatives. These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Notably, some derivatives exhibited better anti-fibrotic activities than existing drugs like Pirfenidone. For instance:

Controlled Radical Polymerization

2-(Pyridin-2-yl) pyrimidine derivatives have been explored as switchable RAFT agents for controlled radical polymerization . The neutral form is suitable for polymerizing vinyl esters and vinyl amides, while the protonated form works well with styrenes, acrylates, and methacrylates.

Divergent Functionalization of C(sp3)–H Bonds

Inspired by the gem-dimethyl moiety in cyclometalations, a bidentate 2-(pyridin-2-yl)isopropyl (PIP) amine was developed . This amine enables the functionalization of unactivated β-methylene C(sp3)–H bonds, leading to the formation of C–O, C–N, C–C, and C–F bonds using palladium catalysts.

Antioxidant Activity

Subhashini et al. synthesized 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives containing a pyrimidine core . These compounds were evaluated for antioxidant activity using various assays, including hydrogen peroxide scavenging, nitric oxide scavenging, DPPH, and FRAP assays.

Drug Discovery and Medicinal Chemistry

The pyrimidine moiety remains a privileged structure in medicinal chemistry . Researchers continue to explore novel derivatives for drug discovery, aiming to harness their therapeutic potential across various disease areas.

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds with a pyrimidine moiety have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) for their anti-fibrotic activities .

Mode of Action

Related compounds have been synthesized and evaluated for their biological activities .

Biochemical Pathways

Similar compounds have been found to exhibit anti-fibrotic activities .

Result of Action

Related compounds have shown to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Propiedades

IUPAC Name |

2-(pyridin-2-ylmethyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c14-10-5-3-7-12-13(10)8-9-4-1-2-6-11-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLXYVXTNRVSHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN2C(=O)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-8-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2569978.png)

![Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B2569983.png)

![8-chloro-2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2569985.png)

![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2569994.png)

![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-propylpiperidine-4-carboxamide](/img/structure/B2569996.png)

![N-[5-({[(2,4-dimethylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2569998.png)